molecular formula C14H17NO4 B8033765 tert-butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate CAS No. 1881289-53-7

tert-butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate

Cat. No.: B8033765
CAS No.: 1881289-53-7
M. Wt: 263.29 g/mol
InChI Key: BKNMAIMKHIFUAL-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a hydroxy group, and a methoxy group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives.

    Functional Group Introduction: The hydroxy and methoxy groups are introduced through selective functionalization reactions.

    Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different indole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products: The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in organic synthesis.

Scientific Research Applications

Chemistry: tert-Butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their biological activities.

Medicine: The compound serves as a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Industry: In the industrial sector, it is used in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Comparison: tert-Butyl 2-hydroxy-7-methoxy-1H-indole-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and versatility in synthetic applications. Compared to similar compounds, it offers distinct advantages in terms of functional group compatibility and potential biological activities.

Properties

IUPAC Name

tert-butyl 2-hydroxy-7-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11(16)8-9-6-5-7-10(18-4)12(9)15/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNMAIMKHIFUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145537
Record name 1H-Indole-1-carboxylic acid, 2-hydroxy-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881289-53-7
Record name 1H-Indole-1-carboxylic acid, 2-hydroxy-7-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881289-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 2-hydroxy-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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